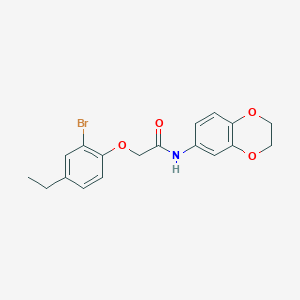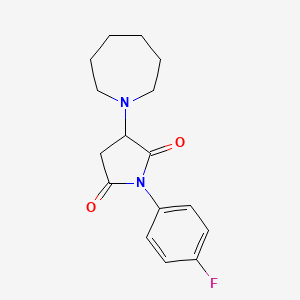![molecular formula C19H16N4O B4067392 2-{3-[2-(1-methyl-1H-indol-3-yl)vinyl]-1H-1,2,4-triazol-5-yl}phenol](/img/structure/B4067392.png)
2-{3-[2-(1-methyl-1H-indol-3-yl)vinyl]-1H-1,2,4-triazol-5-yl}phenol
Descripción general
Descripción
The compound “2-{3-[2-(1-methyl-1H-indol-3-yl)vinyl]-1H-1,2,4-triazol-5-yl}phenol” is a complex organic molecule that contains an indole and a triazole ring. Indole is a bicyclic compound consisting of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring. Triazole refers to either one of a pair of isomeric chemical compounds with molecular formula C2H3N3, having a five-membered ring of two carbon atoms and three nitrogen atoms .
Aplicaciones Científicas De Investigación
Polymer Science and Materials Chemistry
Research in polymer science has utilized similar vinyl-phenol compounds for developing novel materials. For instance, thermally reversible polymer linkages have been explored using bisphenol crosslinkers to prepare three-dimensional networks, highlighting the potential of vinyl-phenol derivatives in creating advanced polymeric materials with unique properties like reversible crosslinking at high temperatures below the degradation temperature of linear polymers (Wagener & Engle, 1991).
Catalysis and Organic Synthesis
Vinyl-phenol derivatives have shown utility in catalysis and organic synthesis. For example, half-sandwich Ruthenium(II) complexes with 1,2,3-triazole based organosulfur/-selenium ligands have been synthesized and explored for their catalytic properties in alcohol oxidation and transfer hydrogenation of ketones. This research demonstrates the role of such compounds in facilitating efficient catalytic processes, potentially offering pathways to more sustainable and efficient chemical synthesis methods (Saleem et al., 2013).
Biomedical Applications
The exploration of vinyl-phenol derivatives in biomedical applications, such as anticancer activity, has been reported. For instance, the evaluation of anticancer activity of vinyl-imidazolidinones showcases the therapeutic potential of vinyl-phenol compounds. These findings suggest a foundation for the development of novel anticancer agents, highlighting the importance of structural modification and activity relationship studies in drug discovery (Kwak et al., 2006).
Sensor Development
Vinyl-phenol derivatives have been utilized in developing sensors for detecting specific ions or molecules, demonstrating their utility in analytical chemistry and environmental monitoring. For instance, the fabrication of coated graphite electrodes for selective determination of europium (III) ions using ligands that act as selective sensors illustrates the application of these compounds in creating sensitive and selective detection systems for metal ions (Upadhyay et al., 2013).
Propiedades
IUPAC Name |
2-[5-[(E)-2-(1-methylindol-3-yl)ethenyl]-1H-1,2,4-triazol-3-yl]phenol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N4O/c1-23-12-13(14-6-2-4-8-16(14)23)10-11-18-20-19(22-21-18)15-7-3-5-9-17(15)24/h2-12,24H,1H3,(H,20,21,22)/b11-10+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GGKFTQKZRCCACA-ZHACJKMWSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C2=CC=CC=C21)C=CC3=NC(=NN3)C4=CC=CC=C4O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C=C(C2=CC=CC=C21)/C=C/C3=NC(=NN3)C4=CC=CC=C4O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-{3-[(E)-2-(1-methyl-1H-indol-3-yl)ethenyl]-1H-1,2,4-triazol-5-yl}phenol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-{[4-ethyl-5-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]thio}-N-(4-methoxy-2-nitrophenyl)acetamide](/img/structure/B4067324.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-1-(methylsulfonyl)-4-piperidinecarboxamide](/img/structure/B4067332.png)
![benzyl 3-(1-naphthyl)-4-oxo-10-oxa-3-azatricyclo[5.2.1.0~1,5~]dec-8-ene-6-carboxylate](/img/structure/B4067338.png)

![N-allyl-2-{[N-(3-chloro-4-methoxyphenyl)-N-(phenylsulfonyl)glycyl]amino}benzamide](/img/structure/B4067366.png)
![N-(4-{[2-(4-sec-butylphenoxy)acetyl]amino}phenyl)-2-furamide](/img/structure/B4067379.png)
![2-({3-[(4-tert-butylphenyl)thio]-2-hydroxypropyl}thio)-5,6,7,8-tetrahydro-3-quinolinecarbonitrile](/img/structure/B4067386.png)
![6-amino-4-{3-bromo-4-[(3-fluorobenzyl)oxy]-5-methoxyphenyl}-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B4067409.png)
![2-[({4-[(1,3-thiazol-2-ylamino)carbonyl]phenyl}amino)carbonyl]cyclohexanecarboxylic acid](/img/structure/B4067424.png)
![2-{[(4-chlorophenoxy)acetyl]amino}-N-(1-phenylethyl)benzamide](/img/structure/B4067432.png)

![N'-{[(3,4-dichloro-1-benzothien-2-yl)carbonyl]oxy}-5-methyl-1,2,4-oxadiazole-3-carboximidamide](/img/structure/B4067439.png)
![2-[(4-methylphenyl)thio]-N-[3-(trifluoromethyl)phenyl]propanamide](/img/structure/B4067444.png)
